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molecular formula C13H20ClN3 B8699836 1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

Cat. No. B8699836
M. Wt: 253.77 g/mol
InChI Key: FNXPSEZLVKVOQY-UHFFFAOYSA-N
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Patent
US08344001B2

Procedure details

Isopropylpiperazine (2.3 g, 17.94 mmol), 2-chloro-5-chloromethylpyridine (3.2 g, 19.73 mmol) and K2CO3 (26.91 g, 3.713 mmol) were mixed in EtOH (50 mL) a strongly exothermic reaction. The reaction was heated further for 12 hours at 65° C. The reaction mixture was filtered and evaporated. The crude product was used without any further purification.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
26.91 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17]Cl)=[CH:13][N:12]=1.C([O-])([O-])=O.[K+].[K+]>CCO>[Cl:10][C:11]1[N:12]=[CH:13][C:14]([CH2:17][N:7]2[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]2)=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
26.91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a strongly exothermic reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was used without any further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CN1CCN(CC1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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